Product packaging for Orbencarb(Cat. No.:CAS No. 34622-58-7)

Orbencarb

Cat. No.: B166566
CAS No.: 34622-58-7
M. Wt: 257.78 g/mol
InChI Key: LLLFASISUZUJEQ-UHFFFAOYSA-N
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Description

Contextual Significance of Orbencarb as a Chemical Entity in Environmental and Agricultural Science

In agricultural science, this compound is primarily utilized as a herbicide for controlling weeds in upland crops smolecule.com. Its efficacy stems from its ability to inhibit specific biochemical pathways in target plants, reducing competition for essential resources like nutrients and light smolecule.com. Research indicates its mode of action involves systemic absorption through roots and seeds, followed by translocation to growth points, where it acts as a lipid synthesis inhibitor herts.ac.uk.

Beyond its agricultural application, this compound's presence as an environmental contaminant highlights its significance in environmental science smolecule.com. Understanding its behavior and impact in soil and water systems is crucial due to potential ecological consequences smolecule.com. Environmental fate studies are essential for assessing its potential ecological impact, investigating degradation pathways and environmental persistence smolecule.com.

Historical Perspective of this compound Research Trajectory

The development and use of herbicides like this compound have played a significant role in agricultural practices, particularly in weed control no-tillfarmer.com. The history of herbicide development, especially since the mid-20th century, is intertwined with the evolution of farming methods such as no-tillage, where effective weed control is paramount no-tillfarmer.com. While specific historical details solely focused on this compound's research trajectory were not extensively detailed in the search results, the broader context of herbicide research history provides a framework. Early herbicide research aimed at reducing labor costs associated with manual weed control and increasing crop yields no-tillfarmer.com. The introduction of various herbicide classes over time has contributed to significant increases in the yields of crops like corn and soybeans no-tillfarmer.com. Research into herbicides has evolved to include studies on their mode of action, environmental fate, and potential impacts. Studies on the metabolism of this compound in various plants like soybean, wheat, corn, and crabgrass seedlings were conducted, identifying metabolic pathways and metabolites such as S-(2-chlorobenzyl)-L-cysteine derivatives cabidigitallibrary.org.

Scope and Objectives of Current Academic Inquiry on this compound

Current academic inquiry on this compound encompasses several key areas, primarily driven by its use as a herbicide and its potential environmental presence. A significant focus is on understanding its environmental fate and degradation. Researchers investigate how this compound breaks down in different environmental compartments like soil and water, identifying breakdown products and their potential toxicity smolecule.com. Studies also evaluate its persistence in various environmental settings to inform risk assessments and address potential contamination concerns smolecule.com.

Another area of research involves the metabolic fate of this compound in plants, as seen in studies examining its metabolism in soybean, wheat, corn, and crabgrass seedlings cabidigitallibrary.org. These studies aim to understand how plants process and transform the compound, identifying metabolites and metabolic pathways cabidigitallibrary.org.

Furthermore, research extends to analytical methods for detecting this compound in environmental samples. This includes the development and application of techniques such as gas chromatography (GC) and liquid chromatography coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), which are crucial for identifying and quantifying pesticides, including this compound and its potential isomers like thiobencarb (B1683131) cdc.govresearchgate.net. High-resolution mass spectrometry is being explored for differentiating structurally isomeric pesticides, which is valuable for accurate identification in monitoring programs researchgate.net.

The scope of academic inquiry also touches upon the biological activity of this compound, although detailed toxicological profiles are outside the strict scope of this article smolecule.com. Research in this area contributes to a broader understanding of the compound's potential environmental impact on non-target organisms smolecule.com.

Metabolism of this compound in Seedlings cabidigitallibrary.org

Plant SpeciesRadiocarbon Movement to New Leaves (after 96h)Major Cysteine-Containing Metabolites (% of radioactivity)Other Major Metabolites
SoybeansGreater19.32-chlorobenzyl alcohol, 2-chlorobenzoic acid
WheatLess12.52-chlorobenzyl alcohol, 2-chlorobenzoic acid
MaizeLess10.12-chlorobenzyl alcohol, 2-chlorobenzoic acid
Digitaria ciliarisLess3.32-chlorobenzyl alcohol, 2-chlorobenzoic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16ClNOS B166566 Orbencarb CAS No. 34622-58-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-[(2-chlorophenyl)methyl] N,N-diethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNOS/c1-3-14(4-2)12(15)16-9-10-7-5-6-8-11(10)13/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLFASISUZUJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)SCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058061
Record name Orbencarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34622-58-7
Record name Orbencarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34622-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orbencarb [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034622587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orbencarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORBENCARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AZ38X9JHS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Reactions of Orbencarb

Established Synthetic Pathways for Orbencarb

The synthesis of this compound involves specific chemical reactions designed to construct its unique S-alkyl thiocarbamate structure. Several methods have been developed for its preparation.

Carbonylation Processes Involving Amines, Carbon Monoxide, and Sulfur

One established synthetic route for producing S-alkyl thiocarbamate herbicides, including this compound, involves carbonylation processes. This method utilizes amines, carbon monoxide, and sulfur. Under mild conditions (1 atm, 20 °C), S-alkyl thiocarbamates like this compound can be synthesized in good to excellent yields from amines, carbon monoxide, sulfur, and alkyl halides. The presence of potassium carbonate and a solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) has been shown to strongly accelerate the thiocarboxylation of amines with carbon monoxide and sulfur researchgate.net. This carbonylation of amines assisted by DMSO has been developed into a practical and convenient synthetic method for S-alkyl thiocarbamates researchgate.net. The classical strategy for preparing S-alkyl thiocarbamates often involves the carbonylation of an amine in the presence of elemental sulfur or thiols with carbon monoxide, followed by alkylation with alkyl halides researchgate.net.

Chemical Reactivity and Transformation Processes in Non-Environmental Systems

This compound undergoes various chemical transformations, particularly in biological systems, which are relevant to understanding its behavior beyond environmental degradation.

Interactions with Sulfhydryl Groups

A notable reaction involving this compound is its interaction with sulfhydryl groups. This interaction is considered part of its biological activity smolecule.com. Thiocarbamates and their metabolites can modify the function of biological macromolecules, particularly enzymes, through the modification of cysteine residues, which contain sulfhydryl groups researchgate.netresearchgate.net. Dithiocarbamate compounds, structurally related to thiocarbamates, have been shown to form mixed disulfides and/or induce the formation of disulfide bonds in proteins, peptides, or enzymes, which can modulate their biological activities researchgate.net.

Biotransformation to Novel Metabolites

This compound can undergo biotransformation processes, leading to the formation of novel metabolites smolecule.com. Biotransformation is the process by which a substance changes from one chemical to another within a living system, often through enzymatic reactions mdpi.comlibretexts.org. Studies on the biotransformation of this compound in systems like rat liver microsomes have identified novel metabolites. For instance, S-2-Chlorobenzyl N-ethyl-N-vinylthiocarbamate has been found as a novel metabolite of this compound in rat liver microsomes ndl.go.jp. This metabolite is formed by the removal of two hydrogen atoms from an N-ethyl moiety of this compound ndl.go.jp. The biotransformation of xenobiotics like this compound can lead to metabolites that may have different biological activities compared to the parent compound mdpi.comlibretexts.org.

Table 1: Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₆ClNOS nih.gov
Molecular Weight257.78 g/mol nih.gov
CAS Number34622-58-7 nih.gov
IUPAC NameS-[(2-chlorophenyl)methyl] N,N-diethylcarbamothioate nih.gov
Physical FormColourless liquid (tech., yellowish liquid) agropages.com
Melting Point9.0 °C agropages.comlgcstandards.com
Density1.176 (20 ℃) agropages.com
Vapor Pressure12.4 mPa (20 ℃) agropages.com
Solubility in Water24 mg/l (20-27℃) agropages.com
logP (n-octanol/water)3.43 agropages.com

Table 2: Identified this compound Metabolite in Rat Liver Microsomes

Metabolite NameFormation ProcessSource
S-2-Chlorobenzyl N-ethyl-N-vinylthiocarbamateBiotransformation (removal of 2 H atoms from N-ethyl) ndl.go.jp

Biochemical and Physiological Mechanism of Herbicidal Action in Target Plants Weeds

Inhibition of Cellular Energy Metabolism

A significant aspect of Orbencarb's mechanism of action in weeds is its reported ability to inhibit the production of Adenosine (B11128) triphosphate (ATP), the primary energy currency in cells. smolecule.com Researchers utilize this property to investigate the effects of this compound on cellular energy metabolism. smolecule.com

This compound's mechanism in weeds involves inhibiting the production of ATP. smolecule.com ATP synthase is the enzyme responsible for synthesizing ATP from ADP and inorganic phosphate (B84403) during oxidative phosphorylation, a crucial process for cellular energy production. fiveable.metaylorandfrancis.com Inhibition of ATP synthase can effectively block energy production. fiveable.me While the precise direct interaction of this compound with ATP synthase is not as extensively documented as for some other inhibitors, its reported effect on ATP synthesis smolecule.com aligns with the disruption of cellular energy processes necessary for plant survival and growth.

Disruption of Metabolic Pathways Critical for Plant Growth and Development

Beyond energy metabolism, this compound interferes with specific metabolic pathways essential for plant development, particularly affecting seed germination and the synthesis of vital structural components.

This compound's herbicidal activity is believed to involve the inhibition of acetaldehyde (B116499) dehydrogenase. smolecule.com This enzyme is crucial for seed germination and plant growth. smolecule.com Acetaldehyde dehydrogenase in germinating seeds, such as peanut cotyledons, catalyzes the oxidation of acetaldehyde to acetate. nih.gov This reaction is a step in the oxidation of ethanol (B145695) to acetyl-CoA and may also participate in the oxidation of pyruvate (B1213749) to acetyl-CoA in certain tissues. nih.gov Inhibition of this enzyme can disrupt these processes, impairing the energy and metabolic resources required for successful seed germination and seedling emergence.

This compound is classified as a herbicide that inhibits very-long-chain fatty acid (VLCFA) synthesis. herts.ac.ukcambridge.orgresearchgate.netweedscience.orggoogle.comufl.edugoogle.com VLCFAs are essential components of plant cell membranes, waxes, and cuticles, playing a crucial role in plant growth and development. cambridge.org Herbicides that inhibit VLCFA elongases primarily affect the shoot development of susceptible species, preventing weed emergence and growth. researchgate.netpressbooks.pub Thiocarbamate herbicides, including this compound, inhibit early seedling development, particularly the emergence and elongation of primary shoots. pressbooks.pub

Herbicides that inhibit VLCFA synthesis, including thiocarbamates like this compound, target the VLCFA elongase complex, which is located in the endoplasmic reticulum. cambridge.orgresearchgate.net The site of action is specifically the VLCFA synthase, also known as 3-ketoacyl-CoA synthase. cambridge.orgresearchgate.net This condensing enzyme catalyzes the first, rate-limiting step of the sequential reactions involved in VLCFA elongation and determines the substrate and tissue specificities of this process. cambridge.orgresearchgate.net The VLCFA synthase relies on a conserved, reactive cysteinyl sulfur in its active site that performs a nucleophilic attack on either the natural substrate (fatty acyl-CoA) or the herbicide. cambridge.orgresearchgate.net

Thiocarbamate herbicides are often considered pro-herbicides, meaning the parent molecule applied is not the most toxic form. pressbooks.pub Once absorbed into plant tissues, they are metabolically activated by endogenous sulfoxidase enzymes. pressbooks.pub Research on related thiocarbamate herbicides like thiobencarb (B1683131) and pebulate (B75496) indicates that their oxidized metabolites, specifically the sulfoxide (B87167) and sulfone derivatives, are the potent inhibitors of VLCFA elongase activity. researchgate.net Thiobencarb sulfoxide and sulfone potently inhibited VLCFA elongase activity in barnyard millet seedlings, while thiobencarb itself showed only slight inhibition. researchgate.net Similarly, the sulfoxide derivative of pebulate caused greater inhibition of VLCFA synthesis than pebulate itself, suggesting the sulfoxide is the physiologically active form. researchgate.net this compound sulfoxide has been identified as a transient metabolite of this compound in soybean seedlings. researchgate.net This suggests that, analogous to other thiocarbamates, this compound is likely oxidized to its sulfoxide and potentially sulfone forms within the plant, and these oxidized metabolites are the primary active species responsible for inhibiting VLCFA biosynthesis and exerting herbicidal effects.

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

Specificity to VLCFA Synthase

Cellular and Subcellular Effects Leading to Phytotoxicity

The inhibition of VLCFA synthesis by this compound results in a cascade of cellular and subcellular effects that contribute to phytotoxicity. A significant consequence is the reduction in the biosynthesis and deposition of cuticular waxes. wordpress.com Cuticular waxes form a protective layer on the plant surface, preventing excessive water loss and acting as a barrier against pathogens and environmental stresses. Reduced wax formation compromises the integrity of the cuticle, leading to increased desiccation and vulnerability.

Furthermore, the disruption of lipid metabolism can affect the composition and function of cellular membranes, as VLCFAs are integral components. Changes in membrane properties can impair the activity of membrane-bound enzymes and transport systems, disrupting cellular homeostasis. This compound's mechanism in weeds has also been reported to involve the inhibition of Adenosine triphosphate (ATP) production, the primary energy source in cells. smolecule.com Inhibition of ATP synthesis would severely impact all energy-dependent cellular processes.

Beyond lipid synthesis, thiocarbamate herbicides like this compound have been shown to inhibit the biosynthesis of other crucial plant compounds, including proteins, isoprenoids (such as gibberellins), and flavonoids (such as anthocyanins). wordpress.com The inhibition of gibberellin synthesis, specifically resulting from the inhibition of kaurene synthesis, can lead to stunted growth and developmental abnormalities. wordpress.com The disruption of cellular functions can also lead to oxidative stress and subsequent cellular damage. smolecule.com

These combined cellular and subcellular effects, including compromised membrane integrity, reduced protective layers, impaired energy production, and inhibited biosynthesis of essential molecules, culminate in severe growth inhibition and developmental defects in susceptible plants. The primary observable phytotoxic symptom associated with VLCFA inhibitors like this compound is the inhibition of shoot development, which effectively prevents weed emergence and growth from seeds or underground vegetative structures. cambridge.orgresearchgate.net

Detailed research findings on the effect of a related thiocarbamate herbicide, thiobencarb, on fatty acid levels in barnyard millet cultured cells illustrate the impact on lipid profiles: researchgate.net

Fatty Acid TypeExample Fatty AcidsEffect of Thiobencarb Treatment
Very-Long-Chain Fatty AcidsC20:0, C20:1, C22:0, C24:0, C24:1, C26:0Decreased
Precursor Fatty AcidsC14:0, C15:0, C18:0, C18:1Increased

This data supports the mechanism of VLCFA synthesis inhibition, showing the depletion of longer-chain fatty acids and the accumulation of their shorter-chain precursors. researchgate.net

Environmental Fate and Degradation of Orbencarb

Environmental Persistence in Various Compartments

Orbencarb's persistence in the environment is a key factor in determining its potential for long-term impact. It is considered to have moderate persistence in soils researchgate.net.

Half-Life Determination in Soil Under Varied Conditions

The half-life (DT₅₀) of this compound in soil provides an indication of how long it persists. Under upland soil conditions, the half-lives of this compound have been reported to range from 18 to 26 days nii.ac.jpoecd.org. The degradation rate of this compound is faster in upland soils compared to flooded conditions chemicalbook.intarbaweya.org.

Degradation Pathways and Metabolite Formation

This compound undergoes degradation in the environment, leading to the formation of various metabolites smolecule.comchemicalbook.intarbaweya.orgchemicalbook.com. The degradation pathways have been studied in both soil and plants chemicalbook.injst.go.jp.

Biotic Degradation Mechanisms

Biotic degradation, particularly by soil microorganisms, plays a significant role in the transformation and mineralization of this compound in soils tarbaweya.org.

Identification of Major Degradation Products

In soils, the major degradation products of this compound identified include this compound sulfoxide (B87167), monodesmethylthis compound, methyl-2-chlorobenzylsulfoxide, methyl-2-chlorobenzylsulfone, and 2-chlorobenzylsulfonic acid chemicalbook.innii.ac.jpoecd.orgtarbaweya.orgchemicalbook.com. In plants, major metabolites include 2-chlorobenzyl alcohol and 2-chlorobenzoic acid, found in both free and conjugated forms chemicalbook.injst.go.jptarbaweya.org. The formation of S-(2-chlorobenzyl)-L-cysteine derivatives is also an important metabolic pathway in plants like soybean, wheat, corn, and crabgrass jst.go.jpresearchgate.netcabidigitallibrary.org.

Identification of Minor Degradation Products

Minor degradation products of this compound in soil have been identified and include N-ethyl-N-vinyl-orbencarb, N-ethyl-N-β-hydroxyethyl-orbencarab, 4-hydroxy-orbencarb, 5-hydroxy-orbencarb, and didesethyl-orbencarb nii.ac.jpoecd.org. Methyl-2-chlorobenzylsulfide has also been identified as a minor product oecd.org.

Mineralization to Carbon Dioxide

Mineralization of this compound to carbon dioxide (CO₂) occurs in soils under both upland and flooded conditions through biological transformation by soil microorganisms tarbaweya.org. Under upland conditions, ¹⁴CO₂ has been shown to evolve rapidly in soil treated with ¹⁴C-orbencarb nii.ac.jpoecd.org. The benzene (B151609) ring of this compound is ultimately degraded to ¹⁴CO₂ oecd.org.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound36867 nih.govsci-toys.com
2-chlorobenzyl alcohol6582
2-chlorobenzoic acid9234
2-chlorobenzyl sulfonic acid(No direct CID found, related compounds exist)
Methyl 2-chlorobenzylsulfone(No direct CID found, related compounds exist)
This compound sulfoxide(No direct CID found)
Monodesmethylthis compound(No direct CID found)
Methyl-2-chlorobenzylsulfoxide(No direct CID found)
N-ethyl-N-vinyl-orbencarb(No direct CID found)
N-ethyl-N-β-hydroxyethyl-orbencarb(No direct CID found)
4-hydroxy-orbencarb(No direct CID found)
5-hydroxy-orbencarb(No direct CID found)
Didesethyl-orbencarb(No direct CID found)
Methyl-2-chlorobenzylsulfide(No direct CID found)
S-(2-chlorobenzyl)-L-cysteine(No direct CID found)
S-(2-chlorobenzyl)-N-malonyl-L-cysteine(No direct CID found)
S-(2-chlorobenzyl)-L-cysteine sulfoxide(No direct CID found)

Interactive Data Table Example (Based on Half-Life Data):

Soil ConditionHalf-Life (days)Source
Upland18-26 nii.ac.jpoecd.org

(Note: This is an example of how an interactive table could be presented if the platform supports it. The data is derived from the text.)

Environmental Mobility and Distribution

The mobility and distribution of a chemical in the environment are determined by its interaction with different environmental compartments like soil, water, and air umweltbundesamt.demdpi.com. Key processes influencing mobility include adsorption, desorption, and translocation nih.govresearchgate.netecetoc.orgconicet.gov.ar.

Soil Adsorption, Desorption, and Leaching Behavior

Soil adsorption and desorption are critical factors in determining a pesticide's mobility and its potential to leach into groundwater nih.govresearchgate.netconicet.gov.arirost.irresearchgate.net. Adsorption is the process where a substance adheres to the surface of soil particles, while desorption is the release of the substance from the soil surface irost.ir. These processes are influenced by soil properties such as organic matter content, clay content, and pH nih.govconicet.gov.arirost.ir. High organic matter content generally increases the adsorption of non-ionic pesticides irost.ir. Leaching is the movement of a substance through the soil profile with percolating water nih.govconicet.gov.ar. A higher adsorption to soil generally leads to lower leaching potential researchgate.netecetoc.org. While the search results discuss adsorption, desorption, and leaching in the context of pesticides and carbamothioates generally nih.govresearchgate.netconicet.gov.arirost.irresearchgate.net, specific quantitative data on this compound's adsorption, desorption isotherms, and leaching behavior were not found. However, the mobility of chemicals in soil can be assessed using the organic carbon-normalized adsorption coefficient (Koc) ecetoc.org. Chemicals with higher Koc values tend to be less mobile in soil ecetoc.org.

Translocation within Environmental Compartments

Translocation refers to the movement of a substance within environmental compartments, such as the uptake and transport of chemicals within plants epfl.chepa.gov. For systemic herbicides like this compound, which is absorbed through roots and seeds and translocated to growth points herts.ac.uk, translocation within plants is a significant aspect of its environmental fate. Studies on the translocation of other chemicals in plants involve modeling the movement and accumulation within different plant parts like roots, stems, and leaves epa.gov. The translocation of this compound within soybean seedlings has been studied, showing that it is metabolized and the metabolites are distributed within the plant researchgate.net.

Mobility of Transformed Metabolites

The mobility of transformed metabolites can differ from that of the parent compound mdpi.com. Metabolites, which are breakdown products of the original pesticide, may have different chemical properties that affect their interaction with soil and water mdpi.com. In some cases, metabolites can be more mobile than the parent compound, potentially posing a risk of groundwater contamination mdpi.com. For this compound, studies in soybean seedlings identified metabolites such as this compound sulfoxide, cysteine derivatives, 2-chlorobenzyl alcohol, and bis(2-chlorobenzyl) disulfide researchgate.net. The mobility of these specific metabolites in soil and water was not detailed in the provided search results, although the concept of metabolite mobility is recognized in the context of pesticide fate mdpi.com.

Formation of Soil-Bound Residues

Soil-bound residues are chemical residues that are strongly associated with the soil matrix and cannot be easily extracted using conventional methods ecetoc.orgresearchgate.net. These residues can include the parent compound and its degradation products ecetoc.org. The formation of bound residues is influenced by factors such as soil organic matter content and the chemical properties of the substance irost.irresearchgate.net.

Association with Humic and Fulvic Acid Fractions

Humic and fulvic acids are major components of soil organic matter lab2land.co.inmontysplantfood.comhumic-substances.org. They are complex organic molecules that can interact with pesticides and other organic chemicals, influencing their adsorption, degradation, and the formation of bound residues irost.irmontysplantfood.comhumic-substances.org. The association of pesticides with humic and fulvic acid fractions can lead to the formation of non-extractable residues ecetoc.orgresearchgate.net. These bound residues are often considered to have reduced bioavailability and toxicity ecetoc.orgresearchgate.net. While the search results mention the association of substances with humic and fulvic acids and the formation of non-extractable residues ecetoc.orgresearchgate.nethumic-substances.orggoogleapis.com, specific details or data tables on the association of this compound or its metabolites with humic and fulvic acid fractions were not found. However, the general principle that organic matter, including humic and fulvic acids, plays a significant role in the formation of soil-bound residues of organic chemicals applies irost.irresearchgate.net.

Metabolism and Translocation in Non Target Plant Species

Absorption and Distribution Patterns in Crop Seedlings

Upon application to the soil surface, orbencarb can be absorbed by plants, with radioactivity distributing throughout the whole plant over time. jst.go.jpresearchgate.net The degree of radiocarbon movement from root application to newly developed leaves varies among plant species. In studies with soybean, wheat, corn, and crabgrass seedlings, the movement of radiocarbon to new leaves was greater in soybeans compared to wheat, maize, or Digitaria ciliaris (crabgrass). cabidigitallibrary.orgresearchgate.net Factors influencing pesticide absorption and distribution in plants include the physico-chemical properties of the compound, environmental conditions, and plant characteristics such as root type and leaf properties. researchgate.net

In cotton plants, the absorption and translocation of radioactivity from soil-applied 14C-orbencarb increased with time. jst.go.jp When applied topically to a leaf or stem of cotton seedlings, the radioactivity was translocated throughout the entire plant. jst.go.jp At the mature stage of cotton development, a portion of the applied radioactivity was absorbed into the plants, with a small percentage found in the seeds, while a significant amount remained in the soil. jst.go.jp

Identification of Metabolites in Non-Target Plants

This compound is rapidly metabolized in plants, being transformed into water-soluble metabolites. jst.go.jpchemicalbook.inchemicalbook.comnii.ac.jp Up to sixteen compounds have been tentatively identified as metabolites in various plant species. cabidigitallibrary.orgresearchgate.net

S-(2-Chlorobenzyl)-L-Cysteine Derivatives

A significant metabolic pathway for this compound in plants involves the conversion of the 2-chlorobenzyl moiety to S-(2-chlorobenzyl)-L-cysteine and its derivatives. cabidigitallibrary.orgresearchgate.net These derivatives include S-(2-chlorobenzyl)-N-malonyl-L-cysteine and its sulfoxide (B87167). cabidigitallibrary.orgresearchgate.net The amounts of these cysteine-containing metabolites, based on radioactivity in plants, have been quantified in different species. cabidigitallibrary.orgresearchgate.net

Plant SpeciesCysteine-Containing Metabolites (% of radioactivity)
Soybeans19.3
Wheat12.5
Maize10.1
Digitaria ciliaris3.3

Data derived from studies on this compound metabolism in seedlings. cabidigitallibrary.orgresearchgate.net

The formation of S-(2-chlorobenzyl)-L-cysteine derivatives is considered an important metabolic pathway for this compound. cabidigitallibrary.orgresearchgate.net

Other Metabolites (e.g., 2-Chlorobenzyl Alcohol, 2-Chlorobenzoic Acid)

In addition to cysteine derivatives, other major metabolites of this compound identified in non-target plants include 2-chlorobenzyl alcohol and 2-chlorobenzoic acid. cabidigitallibrary.orgjst.go.jpresearchgate.netchemicalbook.inchemicalbook.comnii.ac.jptarbaweya.org These metabolites can be found in both free and conjugated forms. jst.go.jpchemicalbook.inchemicalbook.comnii.ac.jp Other metabolites detected include 2-chlorobenzyl sulfonic acid and methyl 2-chlorobenzylsulfone. jst.go.jpchemicalbook.inchemicalbook.comnii.ac.jptarbaweya.org Hydroxylated metabolites at the phenyl ring and N-vinyl metabolite have also been observed in soybean plants. chemicalbook.innii.ac.jp

The conversion to metabolites such as 2-chlorobenzyl alcohol and 2-chlorobenzoic acid shows a similar tendency across different plant species studied. cabidigitallibrary.orgresearchgate.net

Ecotoxicological Research in Non Human Organisms

Developmental and Embryotoxic Effects in Aquatic Models (e.g., Zebrafish, Danio rerio)

Zebrafish embryos serve as a valuable model for assessing the developmental toxicity of chemicals due to their rapid external development, optical transparency, and genetic similarities to mammals. scielo.brscielo.brmdpi.com Studies utilizing this model have provided insights into the embryotoxic potential of Orbencarb. nih.govscielo.br

Lethality and Organ Malformation Studies

Exposure to this compound has been shown to induce embryotoxicity in developing zebrafish. nih.govscielo.brresearchgate.net This includes decreased embryo viability and the induction of morphological abnormalities. nih.govscielo.br Observed malformations in zebrafish embryos exposed to this compound include abnormal development of the eyes, brain, yolk sac, and spinal cord. nih.govresearchgate.net Researchers have reported that this compound compromised embryo viability and induced morphological abnormalities in the brain, yolk sac, and spinal cord of zebrafish larvae. scielo.br

Impact on Cardiovascular Development (Heart Rate, Vessel Formation, Vasculogenesis Inhibition)

This compound exposure has been linked to adverse effects on cardiovascular development in zebrafish embryos. Studies have observed that this compound decreased the heart rate of developing embryos. nih.govresearchgate.net Furthermore, it has been shown to affect vessel formation and hamper vasculogenesis in zebrafish embryos. nih.govresearchgate.net Vasculogenesis is the process by which new blood vessels are formed de novo from mesoderm-derived endothelial progenitor cells. mdpi.comnih.gov this compound's inhibitory effect on vasculogenesis is supported by its impact on the mRNA expression of key genes involved in this process. nih.govresearchgate.net

Effects on Cellular Processes (Apoptosis, Reactive Oxygen Species Production)

Investigations into the cellular mechanisms underlying this compound's toxicity in zebrafish have identified the induction of apoptosis and the production of reactive oxygen species (ROS). This compound has been observed to induce apoptosis and ROS production in the intestine of zebrafish embryos. nih.govresearchgate.netwilddata.cn Apoptosis, or programmed cell death, and oxidative stress, indicated by ROS production, are key cellular responses to various toxic insults. mdpi.com

Modulation of Gene Expression (mRNA Levels of Cell Cycle and Vasculogenesis Markers)

This compound's developmental toxicity in zebrafish is also associated with the modulation of gene expression. Studies have shown that this compound decreased the mRNA levels of genes related to the cell cycle, specifically ccnd1, ccne1, cdk2, and cdk6. nih.govresearchgate.net These genes play crucial roles in regulating cell cycle progression. Additionally, this compound hampered vasculogenesis by inhibiting the mRNA expression of genes essential for this process, including flt1, flt4, kdr, and vegfc. nih.govresearchgate.net These genes are known markers involved in vessel formation and vascular development.

Here is a summary of the observed effects of this compound on gene expression in zebrafish embryos:

GeneFunction/RoleObserved Effect of this compound ExposureRelevant Biological Process
ccnd1Cell cycle regulationDecreased mRNA levelsCell Cycle
ccne1Cell cycle regulationDecreased mRNA levelsCell Cycle
cdk2Cell cycle regulationDecreased mRNA levelsCell Cycle
cdk6Cell cycle regulationDecreased mRNA levelsCell Cycle
flt1Vasculogenesis marker (VEGFR1)Inhibited mRNA expressionVasculogenesis
flt4Vasculogenesis marker (VEGFR3)Inhibited mRNA expressionVasculogenesis
kdrVasculogenesis marker (VEGFR2)Inhibited mRNA expressionVasculogenesis
vegfcVasculogenesis markerInhibited mRNA expressionVasculogenesis

These findings collectively suggest that this compound disrupts the normal growth and development of zebrafish embryos by inducing ROS generation and impairing vasculogenesis, likely through the observed changes in gene expression. nih.govresearchgate.net

Cellular Toxicity Studies in Non-Human Cell Lines

Research into the toxicity of this compound has also extended to cellular level studies using non-human cell lines.

Impact on Cellular Energy Metabolism and Cytotoxicity

This compound's mechanism of action in target organisms like weeds involves the inhibition of adenosine (B11128) triphosphate (ATP) synthesis, which is crucial for cellular energy. smolecule.com Researchers have utilized this property to investigate the effects of this compound on cellular energy metabolism and its potential cytotoxicity in various cell lines. smolecule.com Studies have demonstrated that this compound can decrease the viability of cells. nih.gov These cellular toxicity studies contribute to a broader understanding of this compound's potential environmental and health risks. smolecule.com

Advanced Ecotoxicological Assessment Methodologies

Advanced methodologies in ecotoxicological assessment go beyond traditional acute toxicity tests to provide a more comprehensive understanding of a chemical's potential to cause harm. These methods often involve in vitro systems, computational models, and specific tests for endpoints like genotoxicity.

In Vitro Assays and Cell-Based Models

In vitro assays and cell-based models offer controlled environments to study the direct effects of chemicals on cells or tissues, reducing the need for extensive in vivo testing and providing insights into mechanisms of toxicity. researchgate.netnih.govwindows.net While general information on the use of in vitro methods in ecotoxicology exists, specific details on this compound tested in non-human cell lines or using advanced in vitro ecotoxicological methods are not extensively detailed in the search results. However, studies on this compound's mechanism of action in weeds, which involves inhibiting ATP synthesis in cells, highlight the potential for cellular toxicity studies. smolecule.com Research on other pesticides utilizes in vitro cell culture methods to determine mitochondrial damage, reactive oxygen species, stress responses, and cellular toxicity using assays like MTT, LDH leakage, and hemolysis. researchgate.net

Computational Ecotoxicology Models

Computational ecotoxicology models, such as Quantitative Structure-Activity Relationship (QSAR) models, predict the toxicity of chemicals based on their molecular structure and physicochemical properties. ask-force.orgepa.gov These models are increasingly integrated into environmental hazard and risk assessment frameworks. ask-force.org QSAR predictions can be used to estimate ecotoxicity when empirical data is missing, although this introduces uncertainty. umweltbundesamt.de this compound has been included in discussions regarding the use of QSAR models for assessing the toxicity of technical mixtures and coincidental mixtures under regulations like REACH. umweltbundesamt.de The Ecological Structure Activity Relationships (ECOSAR) Class Program is a computerized predictive system that estimates aquatic toxicity using SARs for chemicals like pesticides. epa.gov

Genotoxicity Testing

Genotoxicity testing evaluates the potential of a substance to damage genetic material. This is a critical endpoint in ecotoxicological risk assessment as genetic damage can have long-lasting effects on populations and ecosystems. fiveable.me Genotoxicity tests can be performed both in vitro and in vivo using various organisms. fiveable.menihs.go.jpservice.gov.uk While a safety data sheet mentions that this compound showed negative results in the Ames test and mutation in mammalian somatic cells (Hamster ovary), equivocal evidence was found in sister chromatid exchange tests, and positive results were obtained in some in vivo mutagenicity tests in mice. hpc-standards.com This suggests a potential for genotoxic effects that warrants consideration in ecotoxicological assessments. Genotoxicity assays are standardized, with guidelines provided by organizations like the OECD. fiveable.meservice.gov.ukmdpi.com

Population-Level Effects and Ecosystem Impact

Ecotoxicity Data for this compound

OrganismEndpointValueSource
AlgaeLC50 (96 h)5 mg/l lgcstandards.comagropages.com
Daphnia magnaLC50 (24 h)2.88 mg/l lgcstandards.comagropages.com
Fish (Rainbow trout)LC50 (96 h)1.88 mg/l lgcstandards.comagropages.com
Fish (Carp)LC50 (48 h)3.4 mg/l agropages.com
Zebrafish embryosEmbryotoxicityLethality, organ malformation nih.govsmolecule.comscielo.brresearchgate.net

Note: LC50 represents the median lethal concentration.

Advanced Analytical Methodologies for Orbencarb and Its Metabolites

Chromatographic Techniques

Chromatographic methods are fundamental for separating orbencarb and its metabolites from complex sample matrices before detection and quantification. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are utilized for this purpose scribd.comscientificlabs.comsielc.comsigmaaldrich.com.

Gas Chromatography (GC) for Simultaneous Analysis in Environmental and Biological Matrices

Gas chromatography is a suitable technique for the simultaneous analysis of this compound and its metabolites in environmental and biological matrices like crops and soil scribd.com. The method typically involves extraction of the compounds from the sample matrix, followed by purification steps before GC analysis scribd.com. For instance, extraction from crops and soil can be performed using acidic acetone (B3395972), followed by partitioning and silica (B1680970) gel chromatography cleanup scribd.com. GC is widely used for characterizing metabolites in complex biological matrices, including serum nih.gov.

Detection Methods

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Determination

High-Performance Liquid Chromatography (HPLC) is another powerful technique employed for the analysis of this compound scientificlabs.comsielc.comsigmaaldrich.com. HPLC is suitable for both quantitative and qualitative determination of analytes in various matrices ijpsr.comchemisgroup.usnih.gov. Reverse phase HPLC methods with simple conditions have been developed for this compound analysis sielc.com. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with the addition of an acid like phosphoric acid sielc.com. For compatibility with Mass Spectrometry (MS) detection, phosphoric acid can be replaced with formic acid sielc.com. HPLC coupled with diode-array detection (HPLC-DAD) is a common method for qualitative and quantitative determination of various compounds chemisgroup.usnih.gov.

Mass Spectrometry (MS) Applications

Mass spectrometry is an essential tool for the identification, confirmation, and quantification of this compound and its metabolites, often coupled with chromatographic techniques nih.govnih.govresearchgate.netthermofisher.comresearchgate.netmdpi.comresearchgate.netthermofisher.comoup.comthermofisher.comsilantes.com. MS provides detailed information about the mass-to-charge ratio of the compounds and their fragments, aiding in their structural elucidation.

High-Resolution Mass Spectrometry (e.g., Q-Orbitrap MS/MS) for Isomeric Differentiation

High-resolution mass spectrometry (HRMS), such as systems utilizing Orbitrap technology, offers high mass accuracy and resolving power, which is crucial for precise identification and differentiation of compounds, including isomers mdpi.comresearchgate.netthermofisher.comoup.comresearchgate.net. Differentiating structural isomers like this compound and thiobencarb (B1683131) can be challenging using traditional chromatographic methods alone as they may exhibit similar retention times nih.govresearchgate.net. HRMS, particularly Q-Orbitrap MS/MS, has been challenged to differentiate isomeric pesticides by evaluating their tandem mass spectrometry (MS/MS) product ions nih.govresearchgate.netnih.gov. While some isomeric pairs can be differentiated based on unique product ions, this compound and thiobencarb have shown similar ions at certain m/z values when analyzed by LC-MS/MS, making differentiation based solely on these ions difficult nih.govresearchgate.net. Differentiation between this compound and thiobencarb might rely on the relative intensities of specific ions nih.gov.

Elucidation of Product Ion Structures and Fragmentation Pathways

Mass spectrometry, especially tandem MS (MS/MS), plays a vital role in elucidating the structures of product ions and proposing fragmentation pathways for this compound and its metabolites nih.govsilantes.comresearchgate.netnih.govgithub.io. By analyzing the fragmentation patterns of the precursor ions, characteristic fragment ions are produced, providing structural information nih.govsilantes.com. High-resolution instruments like the Q-Orbitrap allow for the determination of the elemental composition of these product ions based on their accurate mass, which aids in the proposal of their structures and the pathways through which they are formed nih.govresearchgate.netresearchgate.netnih.gov. This information is valuable for increasing selectivity in MS/MS analysis and confirming the identity of the detected compounds nih.govnih.gov.

LC-MS Systems for Confirmatory Analysis and Structure Elucidation

Liquid chromatography-mass spectrometry (LC-MS), particularly LC-tandem mass spectrometry (LC-MS/MS), is a powerful technique for the analysis of this compound and its metabolites. LC-MS/MS enables highly selective and sensitive quantification and confirmation of target pesticides thermofisher.com. High-resolution mass spectrometry (HRMS) systems, such as those utilizing Orbitrap technology, offer exceptional mass accuracy and resolving power, which are valuable for confident discrimination of co-eluting and isobaric compounds in complex samples thermofisher.com.

LC-MS systems can be used for both targeted and non-targeted screening of pesticide residues, including this compound thermofisher.com. For targeted analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode is commonly employed, providing high sensitivity and selectivity shimadzu.comgcms.czshimadzu.com. The selection of specific precursor and product ions is critical for the identification and quantification of this compound. For example, this compound has been analyzed using MRM transitions such as m/z 258.10 > 125.10 with a collision energy of -11 V shimadzu.comshimadzu.com. Another MRM transition reported for this compound is m/z 258.0 > 125.0 with a collision energy of 22 V and m/z 258.0 > 99.8 with a collision energy of 12 V eurl-pesticides.eu.

Structure elucidation of metabolites can be challenging, especially for unknown compounds. Integrated analytical platforms combining LC-MS with techniques like solid-phase extraction (SPE) and nuclear magnetic resonance (NMR) spectroscopy can facilitate the automated purification and structure elucidation of targeted metabolites frontiersin.orgmetabolomicscentre.nl. High-resolution Q-Orbitrap mass spectrometry can be used to produce and evaluate tandem mass spectrometry (MS/MS) product ions, aiding in the proposed elucidation of product ion structures and fragmentation pathways mdpi.comresearchgate.net. This is particularly useful for differentiating structural isomers like this compound and thiobencarb, which may exhibit similar retention times and ions in LC-MS/MS analysis mdpi.com.

Research findings have demonstrated the application of LC-MS/MS for this compound analysis in various matrices, including honey and red chili powder shimadzu.comshimadzu.com.

Here is an example of LC-MS/MS data for this compound from a multi-residue pesticide analysis:

Compound NameRet. Time (min)Target MRM (m/z)CE (V)Determination Coefficient (R²)LOQ (mg/kg)Accuracy at LOQ (%)Recovery at LOQ (%)Precision (% RSDR)
This compound10.893258.10 > 125.10-110.99860.00197.4099.588.32
This compound10.207258.10 > 125.10-110.99640.00590.8595.888.89

Data compiled from references shimadzu.comshimadzu.com. Note: Retention times and LOQ values may vary depending on the specific LC-MS system, column, and matrix used.

Sample Preparation and Extraction Techniques

Effective sample preparation and extraction are critical steps in the analysis of this compound and its metabolites from complex matrices like crops and soil scribd.comlcms.cz. The goal is to isolate the target analytes from interfering substances and concentrate them to levels suitable for instrumental analysis mdpi.com. Various extraction techniques are employed depending on the matrix and the properties of the analytes. General guidance on the selection of extraction methods for semivolatile and nonvolatile organics in different matrices is available epa.gov.

Sample preparation often involves initial steps such as grinding or chopping the sample material to ensure homogeneity scribd.comeurl-pesticides.eu. This is followed by extraction using suitable solvents. Common extraction methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) mdpi.comepa.gov. Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, which involve acetonitrile extraction/partitioning and dispersive SPE cleanup, are also widely used for multi-residue pesticide analysis, including this compound, in various food matrices gcms.czshimadzu.comeurl-pesticides.eu.

Acidic Acetone Extraction, Partitioning, and Silica Gel Chromatography

A specific sample preparation method for the analysis of this compound and its metabolites, such as methyl 2-chlorobenzylsulfone and 2-chlorobenzoic acid, in crops and soil involves extraction with acidic acetone, followed by partitioning and silica gel chromatography cleanup scribd.com.

The extraction step typically involves weighing the sample material and adding acidic acetone. For plant material, a sample (e.g., 50 g) is extracted with acidic acetone (e.g., 150 mL) scribd.com. The mixture is often blended or shaken to facilitate the extraction of analytes into the solvent scribd.comeurl-pesticides.eu.

Following extraction, a partitioning step is performed to further separate the target analytes from matrix co-extractives. This can involve transferring the extract to a separatory funnel and partitioning with a suitable organic solvent mixture, such as ethyl acetate-hexane scribd.com. Liquid-liquid partitioning may be carried out multiple times to achieve higher recovery of this compound scribd.com. For soil samples, extraction with acetonitrile followed by partitioning has also been described scribd.com.

Silica gel chromatography is employed as a cleanup step to remove interfering compounds from the extract before instrumental analysis scribd.comepa.gov. Silica gel is a regenerative adsorbent with weakly acidic properties that separates analytes based on differences in chemical polarity epa.gov. In this procedure, a glass chromatography column is packed with silica gel, often with a layer of anhydrous sodium sulfate (B86663) above and below the silica gel bed scribd.com. The sample extract, dissolved in a suitable solvent like hexane, is transferred onto the column epa.gov. Elution is performed with a solvent or solvent mixture that elutes the target analytes while retaining impurities on the column epa.gov. For this compound analysis, elution with a mixture like acetone-n-hexane (1:2, v/v) has been used scribd.com. The eluate containing the purified analytes is then collected and concentrated, typically using a rotary vacuum evaporator scribd.com.

Research findings indicate that this combination of acidic acetone extraction, partitioning, and silica gel chromatography is effective for purifying samples containing this compound and its metabolites from crops and soil prior to analysis by techniques such as gas chromatography (GC) scribd.com.

Electrophoretic Techniques

Electrophoretic techniques involve the separation of molecules based on their charge and size when subjected to an electric field uvm.edunih.gov. While commonly used for separating biomolecules like proteins and nucleotides, the application of electrophoresis specifically for the analysis of this compound or its metabolites is not extensively documented in the provided search results.

Electrophoresis can be performed in various formats, including gel electrophoresis, where molecules migrate through a gel matrix uvm.edu. Different types of gel electrophoresis exist, such as SDS-PAGE for separation by size and isoelectric focusing (IEF) for separation by isoelectric point (pI) uvm.edunih.gov. Two-dimensional gel electrophoresis combines IEF and SDS-PAGE for separation based on both pI and size uvm.edunih.gov. Capillary electrophoresis is another format where separation occurs within a capillary tube nih.gov.

Evolution and Mechanisms of Herbicide Resistance to Thiocarbamate Herbicides Including Orbencarb in Weeds

Factors Driving Resistance Evolution in Agricultural Ecosystems

The primary driver of herbicide resistance evolution is the selection pressure imposed by repeated herbicide applications erudit.orgnumberanalytics.com. In any weed population, a small number of individuals may naturally possess genetic traits that confer some level of resistance, even before the herbicide is applied croplife.org.auuq.edu.au. When a herbicide is used, susceptible plants are controlled, while these naturally resistant individuals survive and reproduce, passing on their resistance traits to their progeny croplife.org.au. Over time, the frequency of resistant individuals in the population increases, potentially leading to a population that is no longer controlled by the herbicide croplife.org.auucanr.edu.

Several factors intensify this selection pressure:

Intensity of selection pressure: This relates to the efficacy of the herbicide; highly effective herbicides that kill a large proportion of the susceptible population exert strong selection pressure croplife.org.auuq.edu.au. Using robust, labeled rates is recommended to achieve high control levels and minimize escapes that can contribute to the resistant seed bank croplife.org.auusda.gov.

Frequency of herbicide use: The more often a herbicide with a particular mode of action is applied, the higher the selection pressure for resistance to that mode of action croplife.org.auucanr.edu.

Initial frequency of resistance genes: If the frequency of resistant genes in an untreated population is relatively high, resistance can evolve more quickly croplife.org.au.

Biology and density of the weed: Weed species that produce large numbers of seeds and have short seed bank lives may evolve resistance faster croplife.org.au.

Gene flow through pollen and seed dispersal can also accelerate the spread of resistance traits between populations agronomyjournals.comerudit.org.

Continuous Application of Herbicides with the Same Mode of Action

The repeated and often uninterrupted use of herbicides with the same mode of action is identified as a primary reason for the development of herbicide resistance croplife.org.au. This practice creates a strong and consistent selection pressure that favors individuals with resistance to that specific mode of action ucanr.edutandfonline.com. In some cases, resistance can develop relatively quickly, potentially in as little as 3-4 years, if resistance management strategies are not implemented croplife.org.au. Monoculture farming practices, combined with the repeated use of herbicides with the same mode of action, create ideal conditions for resistance development agronomyjournals.com.

Biochemical Mechanisms of Resistance

Herbicide resistance in weeds arises through complex biochemical mechanisms that allow plants to survive herbicide applications agronomyjournals.com. These mechanisms can be broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR) agronomyjournals.comnih.govcambridge.org.

Enhanced Herbicide Detoxification Pathways

Enhanced herbicide detoxification is a key non-target-site resistance mechanism where resistant plants have an increased ability to metabolize or break down the herbicide into less toxic or inactive compounds nih.govpesticidestewardship.orgceon.rs. This prevents a sufficient concentration of the active herbicide from reaching its target site within the plant researchgate.netresearchgate.net. The ability to quickly degrade a herbicide can inactivate it before it exerts its phytotoxic effect pesticidestewardship.org.

In most cases of enhanced metabolism-based resistance, the difference between susceptible and resistant weeds is quantitative, meaning the resistant plant is already capable of metabolizing the herbicide to some degree but has an enhanced capacity to do so nih.govresearchgate.net.

Role of Non-Target Site Resistance (NTSR) Genes and Enzymes

Non-target site resistance (NTSR) mechanisms encompass biochemical processes that are independent of the herbicide's binding site nih.govmdpi.com. These mechanisms reduce the amount of active herbicide reaching the target site nih.govnih.gov. Enhanced herbicide detoxification is a major component of NTSR dpird.wa.gov.auresearchgate.net.

Several enzyme systems are known to be involved in enhanced herbicide detoxification in resistant weeds, including cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyl transferases (GTs) usda.govnih.govresearchgate.net. These enzymes can metabolize a wide range of herbicide chemical structures nih.gov.

Cytochrome P450 monooxygenases (P450s): These are a large superfamily of enzymes implicated in the metabolism of various compounds, including herbicides. Enhanced P450 activity has been associated with resistance to several herbicide classes usda.govnih.govresearchgate.net. Studies on rigid ryegrass (Lolium rigidum) have suggested the involvement of P450-mediated mechanisms in resistance to thiocarbamate herbicides cambridge.org.

Glutathione S-transferases (GSTs): GSTs are involved in conjugating herbicides with glutathione, a process that typically detoxifies the herbicide and facilitates its sequestration or further metabolism usda.govcambridge.org. The involvement of GSTs in mediating herbicide detoxification via glutathione conjugation is well-documented for thiocarbamate herbicides cambridge.org. Studies in resistant black-grass (Alopecurus myosuroides) identified a phi (F) class glutathione transferase, AmGSTF1, which conferred multiple herbicide resistance whiterose.ac.uk.

Glycosyl transferases (GTs): GTs can conjugate sugar molecules to herbicides, which can also lead to detoxification and sequestration usda.gov. While their role in weed herbicide tolerance is less understood compared to P450s and GSTs, they are known to be involved in herbicide detoxification in plants usda.gov.

Metabolic resistance is often polygenic, meaning it is controlled by multiple genes mdpi.com. This complexity can make it more challenging to decipher compared to target-site resistance which is often conferred by a single gene mutation mdpi.com.

Altered Target Site Sensitivity

Altered target site sensitivity is a mechanism of target-site resistance (TSR) where a modification occurs at the specific site within the plant where the herbicide normally binds and exerts its effect dpird.wa.gov.aupesticidestewardship.org. This alteration, often a result of genetic mutation, reduces the herbicide's ability to bind effectively to its target protein, rendering the herbicide less potent or ineffective cambridge.orgpesticidestewardship.orgresearchgate.net.

While altered target site sensitivity is a common mechanism for resistance to many herbicide classes, including those inhibiting Acetyl-CoA carboxylase (ACCase) and Acetolactate synthase (ALS) cambridge.orguppersouthplatte.orgnih.gov, it is less frequently reported as a primary mechanism for resistance to thiocarbamate herbicides compared to enhanced metabolism cambridge.org. Thiocarbamates are known to inhibit fatty acid elongation ceon.rs. Resistance due to an altered target site typically results in high-level resistance agronomyjournals.com.

Physiological and Genetic Adaptations in Resistant Weed Biotypes

Resistant weed biotypes possess physiological and genetic adaptations that enable their survival in the presence of herbicides cambridge.org. These adaptations are the result of the selection pressure imposed by herbicide use on the natural genetic variation within weed populations erudit.orgcroplife.org.au.

Genetically, resistance can be conferred by single genes (monogenic) or multiple genes (polygenic) mdpi.comuwa.edu.au. Non-target-site resistance, particularly enhanced metabolism, is often polygenic, involving the coordinated action of several genes encoding detoxification enzymes researchgate.netmdpi.com. Target-site resistance is frequently conferred by a single gene mutation mdpi.com. The inheritance pattern of resistance to thiocarbamate herbicides can vary, with studies on rigid ryegrass suggesting it can be inherited as a single, partially dominant trait or potentially as a recessive trait in some populations, indicating the involvement of multiple genes or different resistance mechanisms cambridge.org.

Evolutionary Ecological Context of Resistance Development

The evolution of herbicide resistance in weeds, including resistance to thiocarbamate herbicides like Orbencarb, is a classic example of rapid adaptation driven by strong selection pressure from human-mediated activities conicet.gov.ar. Repeated and widespread use of herbicides with the same mechanism of action applies intense selection pressure, favoring individuals within a weed population that possess pre-existing genetic variations conferring tolerance or resistance nih.govphytojournal.comresearchgate.netresearchgate.net. While spontaneous mutations can introduce resistance alleles, standing genetic variation within large and genetically diverse weed populations plays a significant role, particularly in the evolution of non-target-site resistance nih.govucdavis.edu.

Two primary categories of resistance mechanisms exist: target-site resistance (TSR) and non-target-site resistance (NTSR) nih.govcroplife.org.aunih.gov. TSR typically involves alterations to the protein target site of the herbicide, reducing or eliminating the herbicide's ability to bind and exert its effect nih.govnih.gov. NTSR encompasses mechanisms that reduce the amount of active herbicide reaching the target site, such as reduced absorption or translocation, increased sequestration, or enhanced metabolism nih.govnih.gov. For thiocarbamate herbicides, enhanced metabolism is a significant NTSR mechanism nih.govfrontiersin.org. Enzymes like cytochrome P450 monooxygenases (CYP450s) and glutathione S-transferases (GSTs) can detoxify herbicides by breaking them down or conjugating them with other molecules like glutathione (GSH), rendering them less toxic nih.govnih.govnih.govfrontiersin.org. Upregulation of genes encoding these enzymes has been associated with increased herbicide resistance nih.gov.

The genetic basis of resistance can vary, involving single genes (monogenic) or multiple genes (polygenic) ucdavis.edunih.gov. Metabolic resistance, often involving multiple enzymes and pathways, is frequently polygenic and can lead to cross-resistance (resistance to multiple herbicides within the same group) or multiple resistance (resistance to herbicides from different groups) nih.govnih.govnih.govresearchgate.netbioone.org. Studies on rigid ryegrass (Lolium rigidum), a weed known for evolving resistance to numerous herbicides including thiocarbamates like prosulfocarb (B1679731) and triallate, have shown that metabolic resistance can be controlled by one or several gene loci, and the inheritance patterns can be complex, including dominant, recessive, or additive traits nih.govcambridge.org.

Ecological factors, such as weed fecundity (high seed production), seed dormancy, seed longevity in the soil seed bank, and gene flow (movement of resistance alleles via pollen or seed dispersal), significantly influence the rate and spread of resistance evolution phytojournal.comresearchgate.netmdpi.comhracglobal.com. High weed seed production can rapidly increase the frequency of resistant individuals in a population phytojournal.comclemson.edu. Gene flow can introduce or spread resistance alleles to susceptible populations conicet.gov.arresearchgate.netmdpi.com. The intensity of selection pressure, influenced by herbicide dose and frequency of application, is a major driver of resistance evolution conicet.gov.arresearchgate.netcroplife.org.au. Sublethal herbicide rates, for instance, can still select for resistant individuals nih.govresearchgate.net.

Strategies for Resistance Management and Mitigation in Academic Frameworks

Academic research plays a vital role in developing and evaluating strategies to manage and mitigate herbicide resistance, including resistance to thiocarbamate herbicides like this compound. These strategies are grounded in understanding the ecological and evolutionary principles driving resistance development conicet.gov.ar. The overarching goal is to reduce the selection pressure for resistance and limit the spread of resistant populations phytojournal.comuwa.edu.au.

Integrated Weed Management (IWM) is a cornerstone of resistance management, advocating for the judicious combination of various weed control methods rather than relying solely on herbicides phytojournal.comcroplife.org.au. Academic frameworks explore the effectiveness of combining cultural practices (e.g., crop rotations, competitive cultivars, planting time, tillage), mechanical control, biological control, and chemical control to reduce weed pressure and diversify selection pressures phytojournal.comcroplife.org.auuwa.edu.au.

Herbicide rotation and mixtures are key chemical strategies studied in academic settings conicet.gov.arucdavis.educroplife.org.au. Rotating herbicides with different mechanisms of action (MoAs) across seasons or within a cropping system helps prevent the repeated selection of resistance to a single MoA phytojournal.comcroplife.org.au. Mixing herbicides with different MoAs that are effective on the target weed can also delay resistance evolution, as it is less likely for a weed to be simultaneously resistant to multiple MoAs, provided the herbicides in the mixture have similar efficacy researchgate.netucdavis.educroplife.org.au. Research evaluates the optimal combinations and application timings for different weed species and cropping systems conicet.gov.arucdavis.edu.

Reducing the weed seed bank is a critical long-term strategy emphasized in academic research uwa.edu.au. Preventing resistant weeds from setting seed through effective control measures, including timely herbicide applications and non-chemical methods, reduces the number of potential resistant individuals in future generations phytojournal.comuwa.edu.au. Harvest weed seed control practices, such as collecting or destroying weed seeds during harvest, are also investigated for their potential to reduce seed bank additions mdpi.comuwa.edu.au.

Monitoring weed populations for the presence and spread of resistance is another crucial area of academic research and a key component of resistance management frameworks hracglobal.com. Techniques include field surveys, bioassays to confirm resistance levels, and molecular studies to identify resistance mechanisms hracglobal.com. Early detection of resistance allows for timely implementation of targeted management strategies, potentially limiting the spread and impact of resistant populations hracglobal.com. Academic institutions often collaborate with industry and extension services to conduct resistance surveys and disseminate information to growers hracglobal.com.

Furthermore, academic research explores the potential for fitness costs associated with herbicide resistance mdpi.comhracglobal.com. If resistant weeds have reduced survival or reproductive capacity in the absence of the herbicide, diversifying control methods can select against resistant individuals, helping to manage resistance conicet.gov.armdpi.comhracglobal.com. Modeling the evolutionary dynamics of resistance under different management scenarios is also a valuable tool used in academic research to predict outcomes and refine strategies researchgate.netmdpi.com.

The development of new herbicides with novel mechanisms of action is also influenced by academic understanding of resistance, aiming to provide alternatives to which resistance has not yet evolved nih.govresearchgate.net.

Here is a table summarizing some data on resistance to thiocarbamate herbicides in Lolium rigidum:

Herbicide TreatmentPlant Survival (%) (Averaged across populations) researchgate.netSeed Set Reduction (%) adelaide.edu.au
Prosulfocarb3652
Triallate-63
Trifluralin51Did not reduce
Pyroxasulfone + TriallateNot affected by resistance (presently)95
Trifluralin + Prosulfocarb8-
Propyzamide-Highest level

Note: Data is compiled from different studies and may not be directly comparable across columns.

Another perspective on resistance frequency in Lolium rigidum to different herbicide mixtures is presented below:

Herbicide MixtureFrequency of Resistance (%) researchgate.net
Trifluralin + Prosulfocarb8
Trifluralin + TriallateNot affected by resistance
Pyroxasulfone + TriallateNot affected by resistance

These data highlight that resistance levels vary depending on the specific herbicide or mixture used and underscore the effectiveness of certain mixtures in managing resistant populations researchgate.net.

Research Gaps and Future Directions in Orbencarb Studies

Elucidation of Comprehensive Environmental Transformation Pathways under Diverse Conditions

Understanding how Orbencarb breaks down in the environment is fundamental to assessing its persistence and potential impact. While some transformation pathways may be known, a comprehensive understanding across a wide range of environmental conditions (e.g., varying soil types, moisture levels, temperatures, and microbial communities) is still needed. Research indicates that predicting the biodegradation products of compounds like this compound can be complex, highlighting a "combinatorial explosion" problem where numerous potential transformation products can exist acs.org. There is a serious need for better data regarding the environmental half-lives of chemicals, including this compound, under diverse conditions acs.org. Furthermore, a better understanding of environment-microbe interactions and their role in chemical degradation under future environmental conditions, such as those influenced by climate change, is necessary whiterose.ac.uk. Improved methods for downscaling climate change-driven events for chemical fate and transport modeling are also identified as a research gap whiterose.ac.uk.

Future research should focus on:

Identifying and characterizing all major transformation products of this compound under a wider variety of simulated and field environmental conditions.

Quantifying the persistence and half-lives of this compound and its transformation products in different environmental matrices (soil, water, air) under varying climatic and edaphic factors.

Investigating the role of specific microbial communities and enzymatic processes in this compound degradation.

Developing and validating predictive models that can accurately simulate this compound's environmental fate and transport under diverse and changing conditions.

Advanced Ecotoxicological Assessments on Broader Non-Target Organism Groups

While some studies have investigated the toxicity of this compound, specific studies on its environmental contamination and harmful effects on a broad range of non-target organisms are scarce researchgate.net. Existing research has shown that this compound can induce embryotoxicity and organ malformation in zebrafish embryos, affecting viability, heart rate, vessel formation, and leading to abnormal development of various organs researchgate.netscielo.br. However, ecotoxicological assessments need to extend to a wider array of terrestrial and aquatic non-target organisms beyond standard test species to understand the full ecological impact.

Key research needs include:

Conducting ecotoxicological assessments on a broader range of non-target organisms, including various invertebrates (e.g., soil organisms beyond earthworms, a wider variety of arthropods), microorganisms, and different plant species, particularly those representing families for which significant herbicidal effects might occur ctgb.nlnih.govnih.gov.

Moving beyond standard short-term toxicity tests to include long-term, chronic, multigenerational, and transgenerational studies to understand persistent effects nih.gov.

Assessing the effects of this compound in more realistic exposure scenarios, including exposure to commercial formulations (not just the active ingredient) and potential mixtures with other pesticides or environmental contaminants nih.govnih.gov.

Investigating the sublethal effects of this compound, such as impacts on behavior, reproduction, development, and immune function in non-target species researchgate.netnih.gov.

Utilizing advanced techniques like multi-omics platforms (genomics, proteomics, metabolomics) to gain deeper insights into the complex biological responses of non-target organisms to this compound exposure researchgate.netscielo.br.

Molecular and Genetic Basis of this compound Metabolism in Non-Target Organisms

Understanding how non-target organisms metabolize this compound is crucial for assessing their susceptibility and potential for bioaccumulation. While thiocarbamates can affect metabolic enzymes and modify biological macromolecules, more data is needed on the specific targets and specificity of these interactions for this compound in various non-target species researchgate.net. The molecular and genetic mechanisms underlying the uptake, metabolism, and excretion of this compound in a diverse range of non-target organisms are not yet fully elucidated.

Future research should aim to:

Identify the specific metabolic pathways involved in this compound detoxification and bioactivation in key non-target organisms.

Characterize the enzymes and genes responsible for this compound metabolism in these organisms.

Investigate how genetic variations within non-target populations might influence their metabolic capacity and susceptibility to this compound.

Determine the formation and fate of this compound metabolites within the tissues of non-target organisms.

Utilize techniques like metabolomics to understand changes in metabolic pathways in response to this compound exposure scielo.br.

Novel Approaches for Herbicide Resistance Monitoring and Prediction

While the primary focus of resistance research is often on target weeds, understanding the potential for resistance evolution in other organisms, or developing more sophisticated methods applicable to herbicides like this compound, is a relevant research area. Predicting where, when, and under what circumstances herbicide resistance is likely to appear is challenging due to numerous influencing factors researchgate.netbiorxiv.org. Novel approaches using machine learning and mechanistic models show potential for predicting resistance hotspots, but they require more comprehensive data incorporating various factors researchgate.netbiorxiv.orgawsjournal.orgfrontiersin.org.

Future directions in this area, applicable to herbicides including this compound if resistance concerns arise, involve:

Developing and refining predictive models (e.g., using machine learning or mechanistic approaches) that integrate data on herbicide use patterns, environmental factors, and biological characteristics of organisms to forecast resistance evolution researchgate.netbiorxiv.orgawsjournal.orgfrontiersin.org.

Establishing robust and standardized monitoring programs to detect early signs of resistance in relevant organisms.

Investigating the genetic mechanisms conferring resistance to this compound, should it emerge in target or non-target species.

Exploring how different agricultural practices and management strategies might influence the selection and spread of resistance awsjournal.org.

Development of Sustainable Alternatives and Remediation Strategies

Given the environmental concerns associated with pesticide use, research into sustainable alternatives and effective remediation strategies for contaminated sites is crucial nih.govfrontiersin.orgresearchgate.netteiee.net. While general approaches like bioremediation, chemical remediation, and nanoremediation are being explored for pesticide contamination, specific strategies tailored for this compound are needed nih.govfrontiersin.org.

Future research should focus on:

Identifying or developing sustainable alternatives to this compound for weed control that have reduced environmental persistence and lower toxicity to non-target organisms.

Developing and optimizing effective remediation strategies specifically for this compound-contaminated soil and water, including advanced oxidation processes, catalytic remediation, and biological approaches like phytoremediation or microbial degradation nih.govfrontiersin.orgresearchgate.netteiee.netfrontiersin.org.

Investigating integrated remediation approaches that combine different techniques for enhanced efficiency nih.gov.

Assessing the environmental feasibility and cost-effectiveness of different remediation strategies.

Understanding the mechanisms underlying successful remediation approaches to improve their application nih.gov.

Q & A

Q. What are the validated analytical methods for detecting and quantifying Orbencarb in environmental matrices?

Methodological Answer: this compound can be quantified using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with UV/Vis or tandem mass spectrometry (LC-MS/MS). Sample preparation typically involves solid-phase extraction (SPE) for water or Soxhlet extraction for soil, followed by cleanup steps to reduce matrix interference. Validation parameters must include limits of detection (LOD: ~0.01 ppm), limits of quantification (LOQ: ~0.05 ppm), recovery rates (70–120%), and precision (RSD <15%) to ensure reproducibility . Calibration curves should use matrix-matched standards to account for environmental sample variability.

Q. What synthetic pathways are documented for this compound, and how can purity be verified?

Methodological Answer: this compound (S-((2-chlorophenyl)methyl) diethylcarbamothioate) is synthesized via nucleophilic substitution between diethylcarbamothioate and 2-chlorobenzyl chloride under alkaline conditions. Post-synthesis purification involves column chromatography or recrystallization. Purity verification requires nuclear magnetic resonance (NMR: 1^1H and 13^13C) for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC for quantifying impurities (<98% purity). Residual solvents should be assessed using gas chromatography (GC) .

Q. How should researchers design experiments to assess this compound’s acute toxicity in non-target organisms?

Methodological Answer: Acute toxicity studies should follow OECD Test Guidelines (e.g., TG 203 for fish, TG 213 for earthworms). Dose-response experiments require at least five concentrations of this compound, with mortality/effect endpoints measured at 24–96 hours. Controls (solvent and negative) must be included. Statistical analysis via probit or logit models calculates LC50_{50}/EC50_{50} values with 95% confidence intervals. Replicates (n ≥ 3) and blinding during observations minimize bias .

Advanced Research Questions

Q. What methodological approaches can resolve contradictions in this compound’s degradation kinetics across varying environmental conditions?

Methodological Answer: Discrepancies in half-life (e.g., aerobic vs. anaerobic soils) require controlled microcosm studies with standardized variables: pH, organic matter content, microbial activity, and moisture. Use isotopically labeled 14^{14}C-Orbencarb to track mineralization pathways. Kinetic models (first-order, biphasic) should be statistically compared using Akaike Information Criterion (AIC). Meta-analysis of published half-life data can identify confounding factors (e.g., temperature gradients, regional microbiota differences) .

Q. How can researchers elucidate this compound’s metabolic pathways in plants using advanced analytical techniques?

Methodological Answer: Radiolabeled 14^{14}C-Orbencarb can be applied to plant models (e.g., Arabidopsis, rice) under hydroponic conditions. Metabolite extraction via QuEChERS followed by LC-HRMS/MS enables identification of phase I (hydroxylation, oxidation) and phase II (glutathione conjugation) metabolites. Stable isotope tracing and MS/MS fragmentation patterns differentiate parent compounds from metabolites. Enzymatic inhibition assays (e.g., cytochrome P450 inhibitors) validate metabolic pathways .

Q. What strategies are effective in characterizing this compound’s interaction with soil organic matter (SOM) at the molecular level?

Methodological Answer: Employ batch adsorption experiments with humic acids or fulvic acids extracted from SOM. Isotherm models (Freundlich, Langmuir) quantify sorption coefficients (Kd_d). Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) identify functional groups involved in binding (e.g., carboxyl, phenolic groups). Molecular dynamics simulations predict binding energies and interaction sites, validated by experimental data .

Data Presentation Guidelines

  • Table 1 : Comparison of Analytical Methods for this compound Detection

    MethodLOD (ppm)LOQ (ppm)Recovery (%)MatrixReference
    GC-MS0.010.0585–110Water, Soil
    LC-MS/MS0.0050.0275–105Plant Tissue
  • Table 2 : this compound Degradation Half-Lives in Different Soils

    Soil TypepHOrganic Matter (%)Half-Life (Days)ConditionsReference
    Loamy6.52.128 ± 3Aerobic, 25°C
    Sandy Clay7.81.314 ± 2Anaerobic, 30°C

Key Considerations for Methodological Rigor

  • Reproducibility : Detailed experimental protocols (e.g., solvent ratios, incubation times) must be included in supplementary materials .
  • Contradiction Analysis : Use multivariate regression to isolate variables affecting degradation rates; report confidence intervals for kinetic parameters .
  • Ethical Compliance : Adhere to institutional guidelines for chemical handling and organismal welfare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.